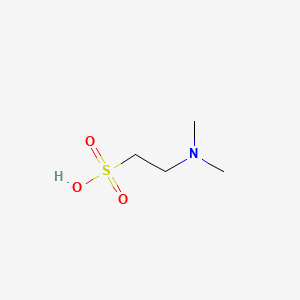
3-(4-クロロフェニル)ベンゾニトリル
概要
説明
3-(4-Chlorophenyl)benzonitrile: is an organic compound with the chemical formula C13H8ClN It is a derivative of benzonitrile, where a chlorine atom is substituted at the para position of the phenyl ring
科学的研究の応用
Chemistry: 3-(4-Chlorophenyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, 3-(4-Chlorophenyl)benzonitrile is used in the study of enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between nitrile-containing molecules and biological targets .
Industry: The compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of specialty chemicals .
将来の方向性
While specific future directions for 3-(4-Chlorophenyl)benzonitrile were not found in the retrieved documents, there are ongoing research advancements in the field of organic synthesis, particularly in the development of eco-friendly synthetic strategies . These advancements could potentially influence future research involving 3-(4-Chlorophenyl)benzonitrile.
作用機序
Target of Action
It’s known that benzylic halides, which are structurally similar to 3-(4-chlorophenyl)benzonitrile, typically react via an sn1 or sn2 pathway . This suggests that the compound might interact with biological targets in a similar manner.
Mode of Action
Based on its structural similarity to benzylic halides, it can be inferred that the compound might undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group in the molecule, leading to changes in the molecule’s structure and function .
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess diverse biological activities, suggesting that 3-(4-chlorophenyl)benzonitrile might also interact with multiple biochemical pathways .
準備方法
Synthetic Routes and Reaction Conditions:
Dehydration of Aldoxime: One common method for preparing 3-(4-Chlorophenyl)benzonitrile involves the dehydration of the aldoxime of 3-(4-chlorophenyl)benzaldehyde.
Ammoxidation: Another method involves the ammoxidation of 3-(4-chlorophenyl)toluene.
Industrial Production Methods: Industrial production of 3-(4-Chlorophenyl)benzonitrile often employs the ammoxidation method due to its efficiency and scalability. The reaction is typically carried out in a continuous flow reactor, allowing for precise control over reaction conditions and high yield of the desired product .
化学反応の分析
Types of Reactions:
Reduction: 3-(4-Chlorophenyl)benzonitrile can undergo reduction reactions to form 3-(4-chlorophenyl)benzylamine.
Hydrolysis: The compound can be hydrolyzed to form 3-(4-chlorophenyl)benzoic acid.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a metal catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under appropriate conditions.
Major Products:
Reduction: 3-(4-Chlorophenyl)benzylamine.
Hydrolysis: 3-(4-Chlorophenyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
3-Chlorobenzonitrile: Similar in structure but lacks the additional phenyl ring, resulting in different reactivity and applications.
4-Chlorobenzonitrile: Another isomer with the chlorine atom in a different position, leading to variations in chemical behavior and uses.
3-(4-Fluorophenyl)benzonitrile: Similar structure with a fluorine atom instead of chlorine, which can affect its reactivity and interactions.
Uniqueness: 3-(4-Chlorophenyl)benzonitrile is unique due to the presence of both a nitrile group and a chlorine-substituted phenyl ring. This combination imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .
特性
IUPAC Name |
3-(4-chlorophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYWRRITUDDJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362637 | |
| Record name | 3-(4-chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89346-59-8 | |
| Record name | 4′-Chloro[1,1′-biphenyl]-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89346-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol](/img/structure/B1607368.png)

